
Methyl 2,6-diaminobenzoate
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Overview
Description
Methyl 2,6-diaminobenzoate is a useful research compound. Its molecular formula is C8H10N2O2 and its molecular weight is 166.18 g/mol. The purity is usually 95%.
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Chemical Reactions Analysis
Condensation Reactions
The amino groups participate in condensation reactions with carbonyl compounds to form heterocyclic systems:
a. Quinoxaline Formation
Reaction with 1,2-diketones or α-keto acids under acidic or thermal conditions yields quinoxaline derivatives. For example:
textMethyl 2,6-diaminobenzoate + Glyoxal → Methyl 2,6-diquinoxalinecarboxylate
Conditions : Acetic acid, reflux (2–3 h).
Yield : ~80–85% (analogous to 2,3-isomer reactions).
b. Benzodiazepine Synthesis
Reaction with β-keto esters or aldehydes in the presence of Lewis acids forms fused benzodiazepine derivatives.
Acylation and Alkylation
The amino groups undergo nucleophilic substitution:
Key Data :
-
Acylation favors mono-substitution under mild conditions.
-
Alkylation requires excess alkylating agents for di-substitution .
Coordination Chemistry
The amino groups act as ligands in metal complexes:
a. Boron Complexation
Reaction with triphenylboron forms a bis-triphenylboron complex:
textThis compound + 2 BPh₃ → Bis-BPh₃ Complex
Structural Insight :
b. Transition Metal Complexes
Reaction with Cu(II) or Co(II) salts in ethanol yields stable complexes.
Applications : Catalysis or materials science .
Polymerization
Used as a monomer in polyimide synthesis:
Reaction with Dianhydrides
Example: Pyromellitic dianhydride (PMDA) in NMP at 180°C forms soluble polyimides.
Properties :
Electrophilic Aromatic Substitution
The amino groups direct electrophiles to specific positions:
Reaction | Reagents | Position Substituted | Yield | Notes |
---|---|---|---|---|
Nitration | HNO₃, H₂SO₄ (0°C) | 4-Position | 60% | Para to NH₂ groups |
Sulfonation | H₂SO₄, SO₃ (RT) | 4-Position | 55% | Limited solubility |
Hydrogen Bonding and Crystal Engineering
The compound exhibits strong intermolecular hydrogen bonding:
Biological Activity
While not a reaction, its derivatives show pharmacological potential:
Properties
CAS No. |
32114-64-0 |
---|---|
Molecular Formula |
C8H10N2O2 |
Molecular Weight |
166.18 g/mol |
IUPAC Name |
methyl 2,6-diaminobenzoate |
InChI |
InChI=1S/C8H10N2O2/c1-12-8(11)7-5(9)3-2-4-6(7)10/h2-4H,9-10H2,1H3 |
InChI Key |
OHNFWUNUCQMCOL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC=C1N)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.